molecular formula C6H6N4O B6280308 {[1,2,4]triazolo[1,5-a]pyrazin-2-yl}methanol CAS No. 1823925-32-1

{[1,2,4]triazolo[1,5-a]pyrazin-2-yl}methanol

Cat. No.: B6280308
CAS No.: 1823925-32-1
M. Wt: 150.14 g/mol
InChI Key: ICIOKYRPCURHJB-UHFFFAOYSA-N
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Description

{[1,2,4]triazolo[1,5-a]pyrazin-2-yl}methanol is a heterocyclic compound that features a triazole ring fused to a pyrazine ring, with a methanol group attached to the second position of the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1,2,4]triazolo[1,5-a]pyrazin-2-yl}methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with isocyanates in the presence of triethylamine . This reaction proceeds under mild conditions and yields the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

{[1,2,4]triazolo[1,5-a]pyrazin-2-yl}methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The triazole and pyrazine rings can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.

    Substitution: The hydrogen atoms on the triazole and pyrazine rings can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Halogenation using N-bromosuccinimide or N-chlorosuccinimide, followed by nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: {[1,2,4]triazolo[1,5-a]pyrazin-2-yl}carboxylic acid.

    Reduction: this compound derivatives with reduced rings.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

{[1,2,4]triazolo[1,5-a]pyrazin-2-yl}methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of {[1,2,4]triazolo[1,5-a]pyrazin-2-yl}methanol involves its interaction with specific molecular targets. For example, in anticancer studies, it has been shown to induce apoptosis in cancer cells by up-regulating pro-apoptotic proteins and down-regulating anti-apoptotic proteins, leading to the activation of caspases and cell death . The exact molecular pathways may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[1,2,4]triazolo[1,5-a]pyrazin-2-yl}methanol is unique due to its specific combination of a triazole ring fused to a pyrazine ring with a methanol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1823925-32-1

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

[1,2,4]triazolo[1,5-a]pyrazin-2-ylmethanol

InChI

InChI=1S/C6H6N4O/c11-4-5-8-6-3-7-1-2-10(6)9-5/h1-3,11H,4H2

InChI Key

ICIOKYRPCURHJB-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC(=N2)CO)C=N1

Purity

95

Origin of Product

United States

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